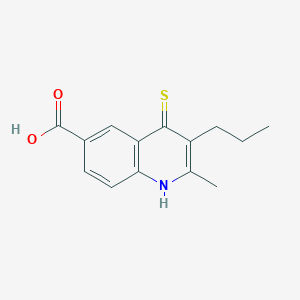
4-mercapto-2-methyl-3-propyl-6-quinolinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolines are a class of organic compounds with a double-ring structure, containing a benzene ring fused with a pyridine moiety . They have become essential in synthetic organic chemistry and medicinal chemistry due to their versatile applications . Thiols, also known as mercaptans, are compounds which contain an -SH functional group . They are analogous to alcohols, with the -SH group (called a mercapto group) replacing the -OH group of alcohols .
Synthesis Analysis
The synthesis of quinolines has been extensively studied, with numerous protocols reported in the literature . Classical synthesis protocols include the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach reactions . Thiols can be formed by the reaction of hydrosulfide anion with an alkyl halide .Molecular Structure Analysis
Quinolines have a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . Thiols contain an -SH functional group .Chemical Reactions Analysis
Quinolines can undergo a variety of chemical reactions, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . Thiols can react with heavy metals forming insoluble compounds .Physical And Chemical Properties Analysis
Thiols are known for their pungent, disagreeable odor . They have lower boiling points and are less soluble in water and other polar solvents than alcohols of similar molecular weight .Scientific Research Applications
Chemical Synthesis
The compound, particularly under the name “Oprea1_835331”, has been mentioned in the context of chemical synthesis . It is involved in the protodeboronation of alkyl boronic esters, a valuable but previously unknown transformation .
Flavoring Agent
As “4-Mercapto-4-methyl-2-pentanone”, the compound is one of the most strongly contributing odorants in the volatile fraction of a Japanese green tea (sen-cha) infusion . It’s also found in reconstituted concentrate after thermal concentration .
Pharmaceutical Research
The compound, particularly as “4-Mercapto-4-methyl-2-pentanone”, has been mentioned in the context of pharmaceutical research . It’s part of the development of a prodrug by Gilead Sciences to combat diseases .
Material Science
Mercapto compounds, such as this one, are known to play an important role in the fabrication of applicable substances in the field of advanced functional materials .
Biological Research
Mercapto compounds, including this one, are known for their chemopreventive and chemotherapeutic effects on cancer .
Operation Research
While not directly linked to the compound, operation research is a field where scientific research applications of various compounds, including this one, could potentially be explored .
Mechanism of Action
properties
IUPAC Name |
2-methyl-3-propyl-4-sulfanylidene-1H-quinoline-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-3-4-10-8(2)15-12-6-5-9(14(16)17)7-11(12)13(10)18/h5-7H,3-4H2,1-2H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXNVODYOHCEND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(NC2=C(C1=S)C=C(C=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26726254 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-methyl-3-propyl-4-sulfanylidene-1H-quinoline-6-carboxylic Acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

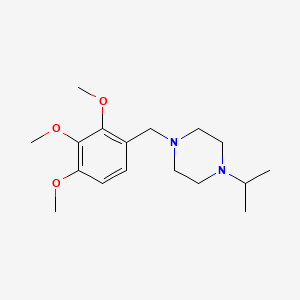
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B5887356.png)

![3-(2-furylmethyl)-4-imino-1,3,4,5,6,7-hexahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-one](/img/structure/B5887381.png)

![N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5887392.png)
![1-(3-phenylpropyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5887396.png)
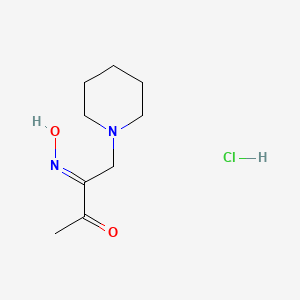
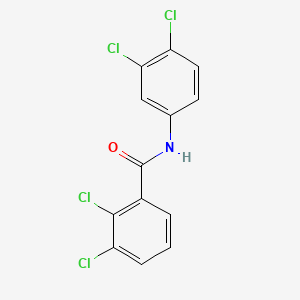
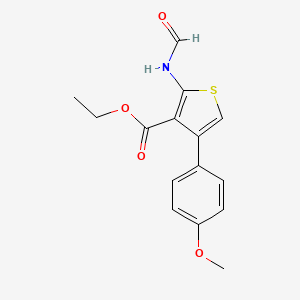
![ethyl 1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinecarboxylate](/img/structure/B5887423.png)
![2-[(2-chlorophenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5887427.png)
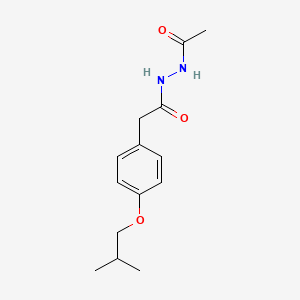
![N,N-dibenzyl-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5887441.png)